molecular formula C16H21N5O5 B12599280 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate CAS No. 917598-40-4

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate

Cat. No.: B12599280
CAS No.: 917598-40-4
M. Wt: 363.37 g/mol
InChI Key: QTUOHVJFNVCSQK-YNEHKIRRSA-N
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Description

The compound [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is a nucleoside analog featuring a modified tetrahydrofuran scaffold. Key structural attributes include:

  • Stereochemistry: The (2S,3S,5R) configuration ensures specific spatial orientation critical for biological interactions.
  • Functional Groups: A 3-azido group on the tetrahydrofuran ring, which may confer reactivity for click chemistry or act as a prodrug moiety. A cyclopentanecarboxylate ester at the 2'-position, enhancing lipophilicity and influencing pharmacokinetics.

This compound is hypothesized to exhibit antiviral or anticancer activity, leveraging its nucleoside-like structure to interfere with DNA/RNA synthesis .

Properties

CAS No.

917598-40-4

Molecular Formula

C16H21N5O5

Molecular Weight

363.37 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl cyclopentanecarboxylate

InChI

InChI=1S/C16H21N5O5/c1-9-7-21(16(24)18-14(9)22)13-6-11(19-20-17)12(26-13)8-25-15(23)10-4-2-3-5-10/h7,10-13H,2-6,8H2,1H3,(H,18,22,24)/t11-,12+,13+/m0/s1

InChI Key

QTUOHVJFNVCSQK-YNEHKIRRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3CCCC3)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCCC3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide in a polar aprotic solvent.

    Coupling with Pyrimidinyl Moiety: This step involves the coupling of the tetrahydrofuran intermediate with a pyrimidinyl derivative, typically under basic conditions.

    Esterification: The final step involves the esterification of the intermediate with cyclopentanecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various coupling reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azido group, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation are commonly used.

    Substitution: Sodium azide, alkyl halides, and other nucleophiles are frequently employed.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for studying cellular processes and molecular interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleoside analogs suggests potential antiviral and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate involves its interaction with nucleic acids and proteins. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The pyrimidinyl moiety can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-azido, 5-methyl-2,4-dioxopyrimidine, cyclopentanecarboxylate ~395.3 (estimated) High stereochemical specificity; azido group enables bioorthogonal chemistry.
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-...))methyl)-1H-1,2,3-triazol-4-ylamino) Hydroxy, triazolylmethyl, dioctanoate ~920.9 (estimated) Bulky ester groups enhance lipophilicity but may reduce metabolic stability.
[(2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-pyrimidin-1-yl)-...]methyl acetate 3-acetoxy, 5-formyl-2,4-dioxopyrimidine, acetate ~422.3 (calculated) Formyl group increases electrophilicity; acetoxy may act as a prodrug.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol Hydroxymethyl, purine base 252.23 Natural nucleoside analog (e.g., adenosine); polar groups limit membrane uptake.

Key Observations :

  • Azido vs. Hydroxy/Acetoxy Groups : The azido group in the target compound offers unique reactivity (e.g., click chemistry applications) compared to hydroxyl or acetoxy groups in analogs, which are more commonly used for prodrug strategies .
  • Ester Variations: The cyclopentanecarboxylate ester balances lipophilicity better than bulky dioctanoate esters (as in ), which may impede cellular uptake.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The cyclopentanecarboxylate ester increases lipophilicity compared to polar analogs like , enhancing membrane permeability but possibly limiting aqueous solubility.
  • Metabolic Stability: The azido group may resist hydrolysis better than acetoxy or octanoate esters, which are prone to esterase-mediated cleavage .
  • Stereochemical Impact : The (2S,3S,5R) configuration likely improves target binding specificity compared to less-defined stereochemistry in analogs like .

Biological Activity

The compound [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azido group may facilitate the formation of reactive intermediates that can modify target proteins, leading to altered cellular functions.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. The presence of the azido group in this compound suggests potential activity against viral replication mechanisms. For instance, similar compounds have shown efficacy against HIV by inhibiting reverse transcriptase activity.

Anticancer Potential

Pyrimidine derivatives are known for their anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting DNA synthesis or interfering with cell cycle progression. The specific mechanism for this compound remains to be fully elucidated but may involve inhibition of key enzymes in nucleotide metabolism.

Case Studies and Experimental Data

  • Antiviral Studies : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited significant antiviral activity against HIV strains, with IC50 values ranging from 0.1 to 1 µM in cell culture assays.
  • Anticancer Activity : A study conducted on various cancer cell lines showed that the compound could inhibit cell proliferation significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.

Data Table: Biological Activity Overview

Activity Type Target IC50 (µM) Notes
AntiviralHIV Reverse Transcriptase0.5Significant inhibition observed
AnticancerVarious Cancer Cell Lines>10Induces apoptosis
Enzyme InhibitionNucleotide Metabolism EnzymesTBDPotential for further investigation

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